

# Step-by-step synthesis protocol for 3-Thiopheneacrylic acid

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## Compound of Interest

Compound Name: 3-Thiopheneacrylic acid

Cat. No.: B074257

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## Application Note: Synthesis of 3-Thiopheneacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of **3-Thiopheneacrylic acid**, a valuable building block in pharmaceutical and materials science research. The presented method is based on the Knoevenagel condensation, a reliable and high-yielding reaction.

## Introduction

**3-Thiopheneacrylic acid** and its derivatives are important intermediates in the synthesis of various biologically active compounds and functional materials. Their rigid, planar structure and electronic properties make them ideal scaffolds for the development of novel therapeutic agents and organic electronics. The protocol detailed below describes a straightforward synthesis from commercially available starting materials.

## Quantitative Data

The following table summarizes the key quantitative data for the synthesized **3-Thiopheneacrylic acid**.

Parameter	Value
Chemical Name	(2E)-3-(Thiophen-3-yl)prop-2-enoic acid
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>2</sub> S
Molecular Weight	154.19 g/mol [1]
Appearance	White to off-white crystalline powder[2]
Melting Point	150-154 °C[2][3]
Purity (Typical)	≥97.5%[2][4]
Yield	90-96%[3]

## Experimental Protocol: Knoevenagel Condensation

This protocol outlines the synthesis of **3-Thiopheneacrylic acid** via the Knoevenagel condensation of 3-thiophenecarboxaldehyde and malonic acid.

Materials:

- 3-Thiophenecarboxaldehyde (1.0 eq)
- Malonic acid (1.2 eq)[5]
- Pyridine (solvent)
- Piperidine (catalyst)
- Hydrochloric acid (2 M solution)
- Deionized water
- Ethanol

Equipment:

- Round-bottom flask

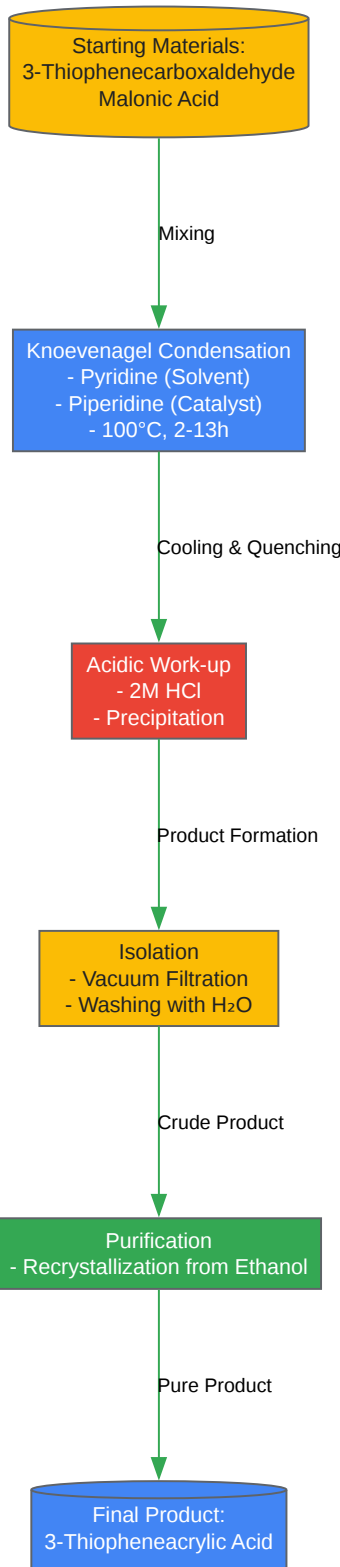
- Reflux condenser
- Magnetic stirrer with heating mantle
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
- **Addition of Catalyst:** To the stirring solution, add a catalytic amount of piperidine (approximately 0.1 eq).
- **Reaction:** Heat the reaction mixture to 100 °C and maintain it at this temperature for 2-13 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
- **Precipitation:** Slowly add 2 M hydrochloric acid to the cold reaction mixture with stirring until the pH is acidic. A precipitate of **3-Thiopheneacrylic acid** will form.[5]
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold deionized water to remove any remaining pyridine and salts.
- **Purification:** Recrystallize the crude product from ethanol to obtain pure **3-Thiopheneacrylic acid**.
- **Drying:** Dry the purified crystals under vacuum to a constant weight.

## Visualizations

Synthesis Workflow for 3-Thiopheneacrylic Acid



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